molecular formula C6H2ClF3N4 B2704869 7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 926230-79-7

7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2704869
CAS No.: 926230-79-7
M. Wt: 222.56
InChI Key: XIJVOFVFGZWNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (Molecular Formula: C 6 H 2 ClF 3 N 4 ) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents, particularly in the fields of antiparasitic and anticancer research. The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged structure in drug design. Research has demonstrated that derivatives based on this scaffold, featuring a trifluoromethyl group, exhibit potent in vitro anti-malarial activity against Plasmodium falciparum , a chloroquine-resistant malaria parasite . The presence of the trifluoromethyl group at the 2-position of the ring system is associated with enhanced drug activity, as it facilitates critical interactions with the target enzyme, P. falciparum dihydroorotate dehydrogenase (PfDHODH) . Furthermore, the reactive 7-chloro group provides a handle for further functionalization, allowing researchers to incorporate various amine substituents to explore structure-activity relationships and optimize potency . Beyond antimalarial applications, the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is widely utilized in the design of anticancer agents , with derivatives showing promising antiproliferative activities against various human cancer cell lines . This compound is supplied exclusively for laboratory research purposes. FOR RESEARCH USE ONLY (RUO). This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-4-1-3(6(8,9)10)13-5-11-2-12-14(4)5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVOFVFGZWNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926230-79-7
Record name 7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the reaction of a chlorinated pyrimidine derivative with a trifluoromethyl-substituted triazole under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 7-position is highly reactive in nucleophilic substitution reactions. This site undergoes replacement with various nucleophiles under controlled conditions:

Nucleophile Reagents/Conditions Product Yield Source
AminesMethanolic NH₃, 60°C, 12h7-Amino-5-(trifluoromethyl)- triazolo[1,5-a]pyrimidine75–85%
ThiolsNaSH in DMF, reflux7-Mercapto-5-(trifluoromethyl)- triazolo[1,5-a]pyrimidine65–70%
AlkoxidesNaOMe in MeOH, 50°C7-Methoxy-5-(trifluoromethyl)- triazolo[1,5-a]pyrimidine60–68%

The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, facilitating substitutions at the 7-position. Reactions with cyclic amines (e.g., piperidine) or aryl amines proceed efficiently in polar aprotic solvents like DMF or DMSO .

Oxidation and Reduction Reactions

The triazole and pyrimidine rings participate in redox transformations:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or KMnO₄ in acidic conditions.

  • Products : Formation of N-oxides at the triazole ring or hydroxylation of the pyrimidine ring .

Reduction

  • Reagents : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF.

  • Products : Saturation of the triazole ring or reduction of substituents (e.g., nitro to amino groups) .

Cyclization and Annulation Reactions

The compound serves as a precursor for synthesizing polycyclic systems:

  • Reaction with diketones : Under reflux in toluene with p-TsOH, annulation yields extended heterocycles (e.g., fused quinazoline-triazolo systems) .

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position, enhancing structural diversity .

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes EAS at electron-rich positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 6-position.

  • Sulfonation : SO₃ in H₂SO₄ produces sulfonated derivatives, useful for further functionalization .

Metal Complexation

The nitrogen atoms in the triazole and pyrimidine rings act as ligands for transition metals:

  • Coordination with Cu(II) : Forms stable complexes in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy .

Key Reaction Mechanisms

  • Nucleophilic substitution : Proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the trifluoromethyl group stabilizes the transition state through electron withdrawal .

  • Oxidation : The triazole ring’s lone pairs facilitate N-oxide formation via radical intermediates.

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C without melting.

  • pH sensitivity : Stable in acidic conditions but hydrolyzes slowly in basic aqueous solutions (pH > 10) .

This compound’s reactivity profile underscores its versatility in medicinal and materials chemistry. Its synthetic flexibility enables the generation of derivatives with tailored properties for applications ranging from drug discovery to catalytic systems.

Scientific Research Applications

Medicinal Chemistry and Neurodegenerative Diseases

Recent studies highlight the potential of triazolopyrimidine derivatives, including 7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, as microtubule-stabilizing agents. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by enhancing microtubule density and reducing tau pathology. Specifically, research indicates that these compounds can decrease axonal dystrophy and lower neuron loss in mouse models of tauopathy .

Table 1: Summary of Neuroprotective Effects

CompoundEffect on MicrotubulesImpact on Neuron LossModel Used
This compoundIncreases MT densityReduces neuron lossMouse model of tauopathy
Prototype Compound (similar structure)Stabilizes MTsDecreases Aβ peptide depositionTg mouse model

Anticancer Activity

The compound also exhibits potential as an anticancer agent. Its structural properties allow it to interact with various biological targets involved in cancer progression. For instance, triazolopyrimidine derivatives have been investigated for their ability to inhibit c-Met kinases, which play a crucial role in tumor growth and metastasis. One notable derivative has demonstrated potent inhibition at low concentrations (0.005 µM), making it a candidate for further development as a therapeutic agent against non-small cell lung cancer and renal cell carcinoma .

Table 2: Anticancer Properties

CompoundTarget KinaseInhibition ConcentrationCancer Type
This compoundc-Met0.005 µMNon-small cell lung cancer
Related Triazolopyrimidinec-MetSimilar potencyRenal cell carcinoma

Development of Novel Pharmacological Agents

The unique structural characteristics of this compound make it an attractive scaffold for synthesizing new pharmacological agents. Researchers are exploring modifications at various positions on the triazolopyrimidine ring to enhance its pharmacokinetic properties and biological activity. For example, modifications at the C6 and C7 positions have led to improved microtubule-stabilizing activity and better drug-like properties .

Case Study 1: Neuroprotective Effects

In a study evaluating the effects of various triazolopyrimidines on tau pathology in a mouse model, researchers found that specific derivatives significantly improved microtubule stability and reduced the accumulation of neurotoxic proteins. The lead compound from this series was structurally similar to this compound and showed promising results in enhancing cognitive function in treated animals .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of triazolopyrimidine derivatives revealed that one compound effectively inhibited tumor growth in xenograft models of renal cancer. The study highlighted how structural modifications could lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal tissues .

Comparison with Similar Compounds

Antiproliferative Activity

  • H1–H18 Derivatives (): Triazolopyrimidines with indole moieties at position 5 exhibit IC₅₀ values of 0.5–10 µM against gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cells. The -CF₃ group’s electron-withdrawing nature enhances target binding affinity .
  • 5-Methyl-7-chloro Analog (): Demonstrates moderate activity, suggesting that smaller alkyl groups (e.g., methyl) are less effective than aromatic or -CF₃ substituents .

Herbicidal Activity

  • Sulfonamide Derivatives (): Triazolopyrimidines with sulfonamide groups at position 2 inhibit acetolactate synthase (ALS), a key herbicide target. The -CF₃ group’s hydrophobicity may improve membrane permeability compared to methyl or phenyl analogs .

Anxiolytic Activity

  • Pyridyl/Thienyl Derivatives (): 7-Heteroaryl analogs (e.g., 3-pyridyl) show potent anxiolytic effects in rodent models. The -CF₃ group’s steric and electronic effects could modulate GABA receptor interactions .

Physicochemical Properties

Property 7-Cl-5-CF₃-... 7-Cl-5-Ph-... 7-Cl-5-Me-...
Molecular Weight ~238 g/mol 297 g/mol 168.58 g/mol
LogP (Predicted) 2.8–3.1 3.5 1.2
Solubility (Water) Low Very Low Moderate
Melting Point 146–148°C* 144–147°C 98–100°C

Notes:

  • The -CF₃ group increases molecular weight and logP compared to methyl but reduces it relative to phenyl derivatives.
  • Low water solubility is a common limitation, necessitating formulation optimization for drug delivery .

Structural and Spectroscopic Features

  • IR/NMR Signatures: The -CF₃ group produces a distinct ¹⁹F-NMR signal at δ −67.27 ppm, absent in non-fluorinated analogs. C=N stretching in the triazole ring (1,614 cm⁻¹ in IR) is consistent across derivatives .
  • Crystal Structures (): Metal complexes with triazolopyrimidines (e.g., [M(ftpO)₂(H₂O)₄]) show that substituents at position 5 influence coordination geometry and ligand field strength .

Biological Activity

7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics contribute to its biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by various studies and data.

  • Molecular Formula : C7_7H4_4ClF3_3N4_4
  • Molecular Weight : 236.58 g/mol
  • CAS Number : 885461-50-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and apoptosis. The compound has demonstrated efficacy in inhibiting key enzymes and pathways associated with cancer cell growth.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to induce apoptosis in various cancer cell lines by downregulating critical signaling pathways. In xenograft mouse models, it significantly reduced tumor growth without causing hepatotoxicity, indicating a favorable safety profile.

Case Study: In Vivo Efficacy

In a study involving xenograft models of pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in:

  • Tumor Volume Reduction : Average decrease of 50% compared to control groups.
  • Histopathological Analysis : No significant liver damage observed at therapeutic doses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It has shown promising results against Plasmodium falciparum, the causative agent of malaria.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Plasmodium falciparum0.25 µM
Escherichia coli1.0 µM
Staphylococcus aureus0.5 µM

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the triazole and pyrimidine rings. Research indicates that:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Chloro Substituent : Contributes to increased binding affinity to target enzymes.

Pharmacokinetics

Studies on pharmacokinetics reveal that the compound exhibits good systemic circulation and metabolic stability across species. It does not significantly inhibit major cytochrome P450 enzymes, which is advantageous for minimizing drug-drug interactions.

Q & A

Q. What are the standard synthetic protocols for 7-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

The compound is typically synthesized via chlorination of the corresponding hydroxyl precursor using phosphorus oxychloride (POCl₃) under reflux conditions. For example, reacting 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with excess POCl₃ (2.5–20 mL, 26–214 mmol) in 1,4-dioxane or toluene at 100–105°C for 3–24 hours yields the chlorinated product with ~65% efficiency. Triethylamine is often added to neutralize HCl byproducts . Alternative routes include one-pot cyclization using trifluoroacetic anhydride (TFAA) or regioselective synthesis from β-enamino diketones .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., chlorine at C7, trifluoromethyl at C5) and core structure .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .
  • X-ray crystallography : Resolves planar triazolopyrimidine cores and substituent orientations (e.g., dihedral angles between rings) .

Q. What pharmacological activities are associated with triazolopyrimidine derivatives?

Derivatives exhibit anticancer activity via tubulin polymerization modulation, antitubercular properties, and enzyme inhibition (e.g., MDM2-p53 interaction inhibitors). The trifluoromethyl group enhances metabolic stability and binding affinity .

Advanced Research Questions

Q. How do structural modifications influence the structure-activity relationship (SAR) in anticancer applications?

  • C5 substituents : A trifluoroethylamino or trifluoromethylethyl group at C5 maximizes tubulin inhibition potency.
  • Aromatic ring substituents : Fluorine atoms at ortho positions on phenyl rings enhance activity, while para-linked alkylamino/hydroxy groups improve solubility.
  • Mechanistic distinction : Unlike taxanes, these derivatives inhibit vinca alkaloid binding to tubulin .
Position Optimal Substituent Biological Impact
C5CF₃ or CF₃CH₂NHHigh tubulin affinity
C7ClEnhanced reactivity
Phenyl ring2-F, 6-FImproved binding

Q. What computational methods predict the physicochemical properties of triazolopyrimidines?

Density functional theory (DFT) calculates heats of formation (HOF) to estimate detonation velocity/pressure in energetic materials. For non-energetic applications, molecular docking and MD simulations assess binding modes to targets like tubulin or enzymes .

Q. How can contradictory synthetic yields (65% vs. 95%) be resolved?

Yield discrepancies arise from:

  • Catalysts : Additives like TMDP in water-ethanol mixtures improve efficiency to >90% .
  • Reaction time : Prolonged heating (24 hours vs. 3 hours) enhances conversion .
  • Purification : Recrystallization from ethanol or toluene removes byproducts .

Q. What strategies optimize reaction conditions for scalability?

  • Solvent systems : Mixed solvents (e.g., water-ethanol 1:1 v/v) reduce toxicity and improve yields .
  • Catalysts : TMDP or p-toluenesulfonic acid accelerate cyclization .
  • Temperature control : Gradual heating (0°C → 100°C) minimizes side reactions .

Q. How does crystallographic data inform molecular design?

X-ray structures reveal:

  • Planarity : The triazolopyrimidine core is planar, favoring π-π stacking with biological targets.
  • Conformational flexibility : Substituents like chlorophenyl groups adopt perpendicular orientations, influencing steric interactions .

Q. What green chemistry approaches are applicable to its synthesis?

  • Solvent selection : Ethanol/water mixtures replace hazardous solvents (e.g., 1,4-dioxane) .
  • Catalyst-free methods : Regioselective synthesis using β-enamino diketones avoids transition metals .

Methodological Notes

  • Data interpretation : Cross-validate NMR and MS with crystallography to resolve ambiguous signals.
  • Biological assays : Use paclitaxel/vinca competition studies to confirm tubulin binding mechanisms .
  • Safety protocols : Handle POCl₃ in fume hoods; quench reactions with NaHCO₃ to neutralize acidic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.